molecular formula C27H29N3O3 B12223072 (9R)-6'-Methoxycinchonan-9-yl phenylcarbamate

(9R)-6'-Methoxycinchonan-9-yl phenylcarbamate

Cat. No.: B12223072
M. Wt: 443.5 g/mol
InChI Key: WAGNPFQJAGQEKD-UHFFFAOYSA-N
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Description

(9R)-6’-Methoxycinchonan-9-yl phenylcarbamate is a complex organic compound known for its unique chemical structure and diverse applications. This compound is derived from cinchona alkaloids and features a methoxy group at the 6’ position and a phenylcarbamate moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R)-6’-Methoxycinchonan-9-yl phenylcarbamate typically involves multiple steps, starting from cinchona alkaloids. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups in the cinchona alkaloid are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Methoxy Group: The methoxy group is introduced at the 6’ position through methylation reactions, often using methyl iodide and a base such as potassium carbonate.

    Formation of Phenylcarbamate: The phenylcarbamate moiety is introduced by reacting the protected cinchona derivative with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of (9R)-6’-Methoxycinchonan-9-yl phenylcarbamate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(9R)-6’-Methoxycinchonan-9-yl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(9R)-6’-Methoxycinchonan-9-yl phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimalarial and anticancer activities.

    Industry: Utilized in the synthesis of complex organic molecules and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of (9R)-6’-Methoxycinchonan-9-yl phenylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their function. This inhibition can lead to various biological effects, such as the suppression of disease-causing pathways.

Comparison with Similar Compounds

Similar Compounds

    (9R)-Cinchonan-9-yl phenylcarbamate: Lacks the methoxy group at the 6’ position.

    (9R)-6’-Hydroxycinchonan-9-yl phenylcarbamate: Contains a hydroxyl group instead of a methoxy group at the 6’ position.

    (9R)-6’-Methoxycinchonan-9-yl methylcarbamate: Features a methylcarbamate moiety instead of a phenylcarbamate.

Uniqueness

(9R)-6’-Methoxycinchonan-9-yl phenylcarbamate is unique due to the presence of both the methoxy group and the phenylcarbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] N-phenylcarbamate

InChI

InChI=1S/C27H29N3O3/c1-3-18-17-30-14-12-19(18)15-25(30)26(33-27(31)29-20-7-5-4-6-8-20)22-11-13-28-24-10-9-21(32-2)16-23(22)24/h3-11,13,16,18-19,25-26H,1,12,14-15,17H2,2H3,(H,29,31)

InChI Key

WAGNPFQJAGQEKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)NC5=CC=CC=C5

Origin of Product

United States

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